molecular formula C8H11NO4 B13501823 1-Acetyl-3-oxopiperidine-4-carboxylic acid

1-Acetyl-3-oxopiperidine-4-carboxylic acid

Cat. No.: B13501823
M. Wt: 185.18 g/mol
InChI Key: KYBWPTMMNZXOAF-UHFFFAOYSA-N
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Description

1-Acetyl-3-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that contains a piperidine ring. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products . The compound’s structure includes an acetyl group, a keto group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-oxopiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the piperidine ring . Another method involves the hydrogenation of pyridine derivatives using a cobalt-based catalyst in water as a solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Acetyl-3-oxopiperidine-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring can interact with active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for the formation of various derivatives with distinct biological activities .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

1-acetyl-3-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C8H11NO4/c1-5(10)9-3-2-6(8(12)13)7(11)4-9/h6H,2-4H2,1H3,(H,12,13)

InChI Key

KYBWPTMMNZXOAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C(=O)C1)C(=O)O

Origin of Product

United States

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